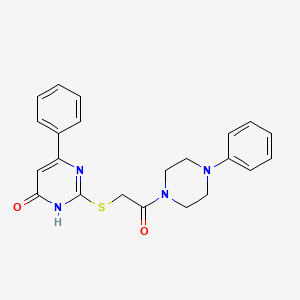

2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one

Description

2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a thioether linkage at position 2 and a phenylpiperazine moiety attached via a ketone group. This compound is structurally characterized by its bicyclic pyrimidinone core, which is substituted at the 2-position with a sulfur-containing side chain and at the 6-position with a phenyl group.

Synthesis protocols for analogous compounds (e.g., 6-substituted phenylpyrimidin-4(3H)-ones) typically involve S-alkylation of pyrimidinone precursors with halogenated intermediates, followed by cyclization or functionalization under acidic conditions . For instance, polyphosphoric acid (PPA) is often employed as a catalyst for cyclization reactions at elevated temperatures (e.g., 140°C for 2 hours), yielding fused heterocyclic systems .

Properties

IUPAC Name |

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-20-15-19(17-7-3-1-4-8-17)23-22(24-20)29-16-21(28)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWBDJDUCMLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.40 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the pyrimidine structure exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Antiviral Properties

Studies have demonstrated that this compound exhibits antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). The proposed mechanism involves interference with viral replication processes by inhibiting key viral enzymes.

3. Antitumor Effects

Preclinical studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases, thereby promoting programmed cell death.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound can inhibit various enzymes, including those involved in nucleotide synthesis and metabolic pathways critical for cell proliferation.

- Receptor Modulation: It may also modulate receptor activity, particularly those involved in signal transduction pathways related to cell growth and survival.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Research has shown that variations in the phenyl groups or the piperazine moiety can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased potency against specific bacterial strains |

| Alteration of piperazine substituents | Enhanced selectivity for viral targets |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Antibacterial Study: A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy against multi-drug resistant strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than existing antibiotics .

- Antiviral Research: In vitro studies demonstrated that the compound effectively reduced viral load in infected cell lines by over 90% within 48 hours, showcasing its potential as a therapeutic agent against viral infections .

- Cancer Cell Line Testing: In a series of experiments conducted on various cancer cell lines (e.g., MCF7 for breast cancer), the compound induced apoptosis at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one can be compared to the following analogs:

Structural Analogs with Modified Piperazine/Piperidine Moieties

2-((2-Oxo-2-piperidin-1-ylethyl)thio)-6-(trifluoromethyl)pyrimidin-4(1H)-one

- Key Differences : Replaces the 4-phenylpiperazine group with a piperidine ring and substitutes the 6-phenyl group with a trifluoromethyl (CF₃) group.

- Implications :

2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one Key Differences: Substitutes the phenylpiperazine-oxoethyl chain with a 4-methoxyphenoxyethyl group. Implications:

- The methoxyphenoxy group introduces steric bulk and may alter solubility due to polar oxygen atoms .

Analogs with Varied Pyrimidinone Substituents

6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Key Differences: Features a 4-methoxyphenylamino group at position 6 and a 4-nitrophenyl-oxoethylthio chain at position 2. Implications:

- The amino group at position 6 may facilitate hydrogen bonding with biological targets .

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one

- Key Differences : Simplifies the side chain to a methylthio group instead of the oxo-piperazine-ethylthio moiety.

- Implications :

- Reduced steric hindrance and hydrophobicity compared to the phenylpiperazine derivative .

- Lower molecular weight may improve bioavailability but limit receptor specificity .

Table 1: Structural and Functional Comparison

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for synthesizing 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one?

- Methodological Answer : The synthesis involves:

- Step 1 : Formation of the pyrimidin-4(3H)-one core via cyclization of thiourea derivatives under acidic conditions.

- Step 2 : Introduction of the thioether linkage using a nucleophilic substitution reaction between a mercapto intermediate and a 2-chloroacetamide derivative.

- Step 3 : Coupling the 4-phenylpiperazine moiety via amide bond formation, requiring coupling agents like EDC/HOBt in anhydrous DMF .

- Optimized Conditions :

- Temperature: 60–80°C for cyclization; room temperature for coupling.

- Solvents: DMF for coupling; ethanol/water mixtures for crystallization.

- Catalysts: Triethylamine for deprotonation; palladium catalysts for Suzuki-Miyaura cross-coupling (if aryl halides are present) .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, the pyrimidinone carbonyl resonates at ~170 ppm in 13C NMR, while aromatic protons from the phenyl group appear at 7.2–7.8 ppm in 1H NMR .

- X-ray Diffraction (XRD) : Resolve steric effects of the 4-phenylpiperazine group and confirm the thioether linkage geometry. Lattice parameters should be compared to similar pyrimidinone derivatives .

- HRMS : Validate molecular weight (expected [M+H]+: ~465.18) and isotopic patterns .

Q. What is the solubility profile of this compound, and how can it be experimentally determined for formulation studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (highly polar aprotic), ethanol (polar protic), and dichloromethane (non-polar). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law at λmax ~260 nm (pyrimidinone absorption) .

- pH-Dependent Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) to assess ionization effects. The piperazine group (pKa ~8.5) enhances solubility in acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?

- Methodological Answer :

- Variable Substituents : Modify the phenyl group (e.g., electron-withdrawing/-donating groups) and the piperazine moiety (e.g., alkylation or fluorination).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity. Correlate IC50 values with substituent Hammett constants (σ) .

- Example SAR Table :

| Derivative | Substituent (R) | IC50 (nM) | Notes |

|---|---|---|---|

| 1 | -H | 120 | Baseline |

| 2 | -CF3 | 45 | Enhanced activity |

| 3 | -OCH3 | 220 | Reduced activity |

Q. What methodologies are suitable for analyzing binding interactions between this compound and biological targets (e.g., receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd). A response unit (RU) >50 indicates significant interaction .

- Molecular Dynamics (MD) Simulations : Use docking software (e.g., AutoDock Vina) to model binding poses. Focus on hydrogen bonds between the pyrimidinone carbonyl and catalytic lysine residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors. For example, co-administer a known kinase inhibitor to check for off-target effects .

- Buffer Conditions : Re-test under standardized conditions (e.g., 1% DMSO, pH 7.4). Variations in ionic strength or reducing agents (e.g., DTT) may alter compound stability .

- Statistical Analysis : Apply ANOVA to compare replicates across labs. A p-value <0.05 indicates significant methodological discrepancies .

Q. What strategies can be employed to study metabolic pathways and in vivo pharmacokinetics?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for oxidative deamination of the piperazine group or glucuronidation .

- In Vivo Testing : Administer via intravenous (IV) and oral routes in rodent models. Calculate bioavailability (F) using AUC(oral)/AUC(IV). A logP >3 suggests high membrane permeability but potential CYP3A4 metabolism .

Q. How can computational methods elucidate reaction mechanisms for derivatization (e.g., thioether oxidation)?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to model transition states. For example, calculate activation energy for sulfoxide formation using B3LYP/6-31G(d) basis sets .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A KIE >1 indicates bond-breaking in the rate-determining step .

Q. What experimental approaches can address stability challenges under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (40°C, 24 hrs) and 0.1 M NaOH (40°C, 24 hrs). Analyze degradation products via HPLC-MS. The thioether linkage is prone to hydrolysis at pH >10 .

- Lyophilization : Assess stability in lyophilized vs. solution states. Use DSC to detect glass transition temperatures (Tg) and optimize storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.